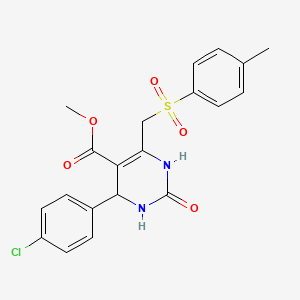

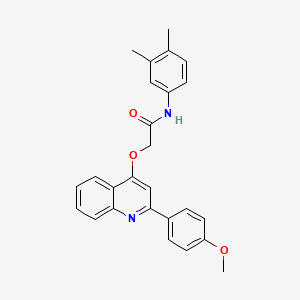

Methyl 4-(4-chlorophenyl)-2-oxo-6-(tosylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound of interest, Methyl 4-(4-chlorophenyl)-2-oxo-6-(tosylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate, is a derivative of tetrahydropyrimidine. Tetrahydropyrimidines are a class of compounds known for their diverse biological activities and potential pharmaceutical applications. They are characterized by a six-membered ring containing two nitrogen atoms. The presence of a tosyl group (a p-toluenesulfonyl moiety) suggests potential for further chemical modifications, as tosyl groups are often used as protecting groups or as a means to increase the reactivity of adjacent functional groups.

Synthesis Analysis

The synthesis of related tetrahydropyrimidine derivatives often involves the Biginelli reaction, which is a multicomponent reaction involving an aldehyde, a (\beta)-keto ester, and urea or thiourea. For instance, the synthesis of 4-(4-chlorophenyl)-6-methyl-5-methoxycarbonyl-3,4-dihydropyrimidin-2(1H)-one was achieved using 4-chlorobenzaldehyde, methyl acetoacetate, and urea with H3BO3 as a catalyst under microwave irradiation . Although the specific synthesis of the compound is not detailed in the provided papers, it is likely that a similar approach could be used, with the addition of a tosylmethyl group in the appropriate step.

Molecular Structure Analysis

The molecular structure of tetrahydropyrimidine derivatives is characterized by the dihydropyrimidine ring, which can adopt various conformations such as a screw-boat as seen in Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate . The chlorophenyl ring's orientation with respect to the tetrahydropyrimidine ring can vary, as observed in the crystal structure of ethyl 6-(chloromethyl)-4-(4-chlorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, where the chlorophenyl ring makes a dihedral angle of 87.08° with the tetrahydropyrimidine ring .

Chemical Reactions Analysis

Tetrahydropyrimidine derivatives can undergo various chemical reactions, including nucleophilic substitution and ring expansion. For example, the reaction of ethyl 4-chloromethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate with thiophenolates can lead to either ring expansion or nucleophilic substitution depending on the reaction conditions . The presence of a tosylmethyl group in the compound of interest could influence its reactivity, potentially offering different pathways for chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of tetrahydropyrimidine derivatives can be influenced by their substituents. For instance, the crystal structure analysis provides insights into the intermolecular interactions, such as hydrogen bonding, which can affect the compound's solubility and stability . The presence of chloro and tosyl groups could increase the compound's reactivity towards nucleophiles. Additionally, the solvatomorphism observed in related compounds, such as Methyl 4-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, indicates that the solvent used in crystallization can significantly affect the molecular arrangement in the solid state .

特性

IUPAC Name |

methyl 4-(4-chlorophenyl)-6-[(4-methylphenyl)sulfonylmethyl]-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19ClN2O5S/c1-12-3-9-15(10-4-12)29(26,27)11-16-17(19(24)28-2)18(23-20(25)22-16)13-5-7-14(21)8-6-13/h3-10,18H,11H2,1-2H3,(H2,22,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGTBVNWFLYLDPB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)CC2=C(C(NC(=O)N2)C3=CC=C(C=C3)Cl)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19ClN2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(2-chlorobenzyl)sulfanyl]-5-(2-thienyl)-4H-1,2,4-triazol-4-ylamine](/img/structure/B3003588.png)

![N-[1-(2-Methoxyacetyl)-2,3-dihydroindol-5-yl]prop-2-enamide](/img/structure/B3003595.png)

![ethyl 2-(2-((2-(2-methylbenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B3003596.png)

![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B3003600.png)

![5-Bromo-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]furan-2-carboxamide](/img/structure/B3003601.png)